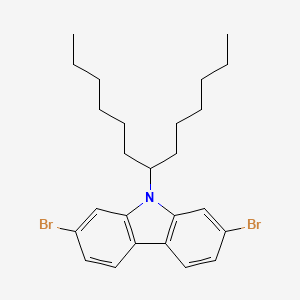

2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Modern Organic Chemistry and Materials Science

The carbazole moiety, a tricyclic aromatic heterocycle, is a cornerstone in the design of functional organic materials. rsc.orgrsc.org Its rigid and planar π-conjugated system provides inherent thermal and photochemical stability, which is a critical requirement for durable electronic devices. researchgate.net This extended π-system facilitates efficient charge transport, making carbazole derivatives excellent hole-transporting materials. magtech.com.cnnih.gov The electron-donating character of the nitrogen atom allows for the creation of charge-transfer complexes and enables fine-tuning of the electronic energy levels. magtech.com.cntandfonline.com These intrinsic electronic and optical properties have led to the widespread use of carbazole scaffolds in materials for organic light-emitting diodes (OLEDs), photovoltaics, sensors, and photorefractive applications. tandfonline.comnbinno.comnih.govresearchgate.net

Strategic Importance of N-Substitution in Carbazole Derivatives for Tunable Material Characteristics

Enhanced Solubility: The bulky alkyl group disrupts intermolecular packing, significantly improving the compound's solubility in common organic solvents. mdpi.comnih.gov This is paramount for solution-based processing techniques used in the fabrication of large-area electronic devices. researchgate.net

Morphological Control: The substituent helps to control the solid-state packing of the molecules in thin films, which directly impacts charge mobility and device efficiency. nih.gov

Improved Film Formation: Solution-processable materials must be capable of forming uniform, amorphous, and defect-free thin films. N-alkylation aids in creating these high-quality films. researchgate.net

Thermal Stability: Appropriate N-substitution can lead to materials with better thermal stability. mdpi.com

The strategic choice of the N-substituent allows chemists to tailor the physical properties of the carbazole derivative to meet the specific demands of a given application.

Role of 2,7-Dibromination in Carbazole Chemistry as a Key Functionalization Site

While N-substitution tunes physical properties, functionalization on the carbazole backbone is used to build larger, electronically coupled systems like polymers and dendrimers. The introduction of bromine atoms at the 2 and 7 positions is a deliberate and strategic step to create reactive handles for further chemical transformations. nih.gov These positions are electronically activated and provide a direct route for extending the π-conjugation of the molecule.

2,7-dibrominated carbazoles are crucial monomers in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. mdpi.comresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of well-defined conjugated polymers where the carbazole units are linked in a linear, highly conjugated fashion. nih.gov This 2,7-linkage is essential for creating polymers with high charge carrier mobility, a property vital for efficient organic electronic devices. nih.gov The bromine atoms act as leaving groups, making 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole an ideal building block for polymerization. researchgate.net

Overview of Research Trajectories for 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole and its Derivatives in Optoelectronics

Research involving 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole and its close analogs is primarily directed toward the synthesis of novel conjugated polymers for optoelectronic applications. nih.gov The overarching goal is to combine the excellent hole-transporting properties of the carbazole core with other functional units to create materials with tailored energy levels and functionalities.

Key research trajectories include:

Blue-Emitting Polymers for OLEDs: Carbazole is a wide bandgap material, making it an excellent candidate for blue light emission, which is the most challenging color to achieve in stable and efficient OLEDs. magtech.com.cn Polymers derived from this monomer are investigated as hosts for phosphorescent emitters or as direct blue emitters themselves. nih.govmdpi.com

Hole-Transport Layers (HTLs): The inherent electron-rich nature of carbazole makes its polymers well-suited for use as hole-transport layers in multi-layered devices like OLEDs and organic photovoltaics (OPVs). mdpi.com

Donor Materials in OPVs: In organic solar cells, carbazole-based polymers are often designed as the electron-donating material in the bulk heterojunction active layer, paired with an electron-accepting material. nih.gov

Thermally Activated Delayed Fluorescence (TADF): The integration of carbazole donor units with acceptor moieties has been a successful strategy in designing new materials that exhibit TADF, a mechanism that can theoretically enable 100% internal quantum efficiency in OLEDs. rsc.org

The research demonstrates a clear path from the synthesis of the 2,7-dibromo monomer to its polymerization and subsequent integration into functional electronic devices.

Academic Research Objectives and Scope for 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole-Based Systems

The primary academic objective for using this compound is to establish clear structure-property relationships in advanced functional materials. mdpi.com Researchers aim to understand how the combination of the carbazole core, the specific 2,7-connectivity, and the solubilizing N-alkyl chain influences the final properties of the resulting polymers and devices.

The scope of this research encompasses:

Synthesis and Characterization: Developing efficient synthetic routes to the monomer and its subsequent polymers, followed by comprehensive characterization of their molecular weight, thermal stability (TGA, DSC), and electrochemical properties (cyclic voltammetry).

Photophysical Studies: Investigating the absorption (UV-Vis) and emission (photoluminescence) properties of the synthesized materials in both solution and thin-film states to determine their energy levels (HOMO/LUMO) and emission efficiencies. mdpi.com

Device Fabrication and Testing: Incorporating the new materials into prototype optoelectronic devices (e.g., OLEDs, OPVs) to evaluate key performance metrics such as efficiency, brightness, color purity, and operational lifetime. researchgate.net

Morphological Analysis: Studying the thin-film morphology using techniques like Atomic Force Microscopy (AFM) to correlate the material's solid-state organization with its electronic performance.

By systematically exploring these areas, researchers can generate fundamental knowledge that guides the rational design of next-generation organic electronic materials.

Research Data on Related Carbazole Systems

To illustrate the impact of molecular structure on material properties, the following tables summarize typical research findings for carbazole-based materials.

Table 1: Photophysical and Electrochemical Properties of N-Substituted Carbazole-Fluorene Copolymers

This table presents data for a series of conjugated copolymers where different substituents are attached to the carbazole nitrogen, demonstrating how N-substitution can influence the material's electronic and light-emitting properties.

| N-Carbazole Substituent | PL Quantum Yield (Solution) | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | EL Onset Voltage |

| 2-ethylhexyl | 78-87% | -5.75 eV | -2.40 eV | 3-4 V |

| 2-carboxyethyl | 78-87% | -5.80 eV | -2.42 eV | > 4 V |

| Iridium Complex | 23% | -5.78 eV | -2.55 eV | > 4 V |

Data synthesized from findings on carbazole-fluorene copolymers. mdpi.com

Table 2: Impact of Bromination on the Optical Properties of Carbazole-Based Dyes

This table shows how the introduction of bromine atoms onto the carbazole scaffold can alter the optical properties, often leading to a blue shift in absorption and emission due to increased non-planarity.

| Compound | Number of Bromine Atoms | Absorption Max (λ_max) | Emission Max (λ_em) |

| Parent Dye (2C) | 0 | ~450 nm | ~550 nm |

| Brominated Dye (2C-4) | 4 | ~430 nm | ~525 nm |

Data generalized from studies on the bromination of D-π-A carbazole dyes. rsc.orgsemanticscholar.org

Structure

3D Structure

Properties

Molecular Formula |

C25H33Br2N |

|---|---|

Molecular Weight |

507.3 g/mol |

IUPAC Name |

2,7-dibromo-9-tridecan-7-ylcarbazole |

InChI |

InChI=1S/C25H33Br2N/c1-3-5-7-9-11-21(12-10-8-6-4-2)28-24-17-19(26)13-15-22(24)23-16-14-20(27)18-25(23)28/h13-18,21H,3-12H2,1-2H3 |

InChI Key |

VJURLWMLNNLMDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Engineering of 2,7 Dibromo 9 Tridecan 7 Yl 9h Carbazole

Advanced Strategies for Regioselective Bromination of the Carbazole (B46965) Core

Achieving the specific 2,7-dibromo substitution pattern on the carbazole ring is non-trivial. The electronic properties of the carbazole nucleus favor electrophilic substitution at the 3 and 6 positions. researchgate.net Therefore, advanced strategies are required to direct the bromination to the desired 2 and 7 positions.

The most effective and widely adopted strategy for synthesizing the 2,7-dibromocarbazole core is an indirect, two-step approach starting from 4,4'-dibromobiphenyl (B48405). researchgate.netnih.govfinechemicals.com.cn This method circumvents the regioselectivity issues associated with direct bromination of carbazole.

The process begins with the nitration of 4,4'-dibromobiphenyl. This reaction introduces a nitro group at the 2-position, ortho to the biphenyl (B1667301) linkage, yielding 4,4'-dibromo-2-nitrobiphenyl. finechemicals.com.cngoogle.com The subsequent and key step is the Cadogan reductive cyclization. derpharmachemica.comnih.gov In this reaction, the 4,4'-dibromo-2-nitrobiphenyl is treated with a deoxygenating agent, typically a trivalent phosphorus compound like triphenylphosphine (B44618) or triethyl phosphite (B83602). nih.govresearchgate.netresearchgate.net The reagent reduces the nitro group, leading to the formation of a nitrene intermediate which then cyclizes via intramolecular C-N bond formation to yield the stable 2,7-dibromo-9H-carbazole ring system. derpharmachemica.comresearchgate.netresearchgate.net This method is advantageous due to its precise regiocontrol and good yields. derpharmachemica.com

Table 1: Indirect Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization

| Step | Starting Material | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1. Nitration | 4,4'-Dibromobiphenyl | Nitric Acid (HNO₃) | 4,4'-Dibromo-2-nitrobiphenyl | ~97% finechemicals.com.cn |

| 2. Cyclization | 4,4'-Dibromo-2-nitrobiphenyl | Triphenylphosphine (PPh₃) | 2,7-Dibromo-9H-carbazole | ~68-75% finechemicals.com.cngoogle.com |

Direct electrophilic bromination of the unsubstituted 9H-carbazole core is a less favorable approach for obtaining the 2,7-isomer. The positions most activated towards electrophilic attack are C-3 and C-6, followed by C-1 and C-8. Consequently, reacting carbazole with brominating agents such as N-bromosuccinimide (NBS) or molecular bromine predominantly yields 3,6-dibromocarbazole. researchgate.netrsc.org While various conditions can be explored, achieving high selectivity for the 2,7-positions through direct bromination remains a significant challenge, making the indirect reductive cyclization of a pre-brominated biphenyl the superior and more strategic pathway. researchgate.net

Methodologies for N-Alkylation with Branched Long-Chain Substituents (e.g., Tridecan-7-yl)

The introduction of an N-alkyl group is a critical step that enhances the solubility and influences the solid-state packing of the carbazole derivative, which is important for its application in organic electronics. nih.gov

The N-alkylation of 2,7-dibromo-9H-carbazole is typically achieved by reacting it with an appropriate alkyl halide, in this case, a 7-halotridecane (e.g., 7-bromotridecane). The reaction proceeds via a nucleophilic substitution mechanism, likely Sₙ2. The nitrogen atom of the carbazole ring is first deprotonated by a base to form a highly nucleophilic carbazolide anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-C bond. google.com

Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH), and the reaction is carried out in an inert polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net To improve reaction rates, particularly with less reactive alkyl halides, phase-transfer catalysts can be employed. google.com Modern techniques such as microwave-assisted synthesis have also been shown to dramatically reduce reaction times and offer a "green" chemistry approach to N-alkylation. researchgate.netcolab.ws

Table 2: Typical Conditions for N-Alkylation of 2,7-Dibromocarbazole

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Substrate | 2,7-Dibromo-9H-carbazole | Nitrogen source for alkylation |

| Alkylating Agent | 7-Bromotridecane (B14580062), 7-Iodotridecane | Provides the tridecan-7-yl group |

| Base | NaH, K₂CO₃, KOH | Deprotonates the carbazole N-H |

| Solvent | DMF, THF | Dissolves reactants |

| Temperature | Room temperature to reflux | Controls reaction rate |

To overcome this, reaction conditions may need to be optimized, for instance, by using higher temperatures, longer reaction times, or a more reactive alkylating agent (e.g., an alkyl iodide or tosylate instead of a bromide). The purity of the final product can also be affected, as side reactions may become more competitive under more forcing conditions. Therefore, careful purification, often involving column chromatography, is essential to isolate the desired 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole. chemicalbook.com

Multi-Step Synthesis Pathway Design and Optimization for the Target Compound

The most logical and efficient pathway for the synthesis of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole integrates the optimal methods for core formation and subsequent alkylation.

The optimized pathway is as follows:

Nitration: 4,4'-Dibromobiphenyl is nitrated using nitric acid to produce 4,4'-dibromo-2-nitrobiphenyl. finechemicals.com.cn

Reductive Cyclization: The resulting nitro-compound undergoes a Cadogan cyclization with a phosphine-based reagent to selectively form the 2,7-dibromo-9H-carbazole intermediate. finechemicals.com.cn

N-Alkylation: The 2,7-dibromo-9H-carbazole is deprotonated with a strong base like sodium hydride and subsequently reacted with 7-bromotridecane to yield the final target compound, 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole.

Optimization of this pathway involves ensuring high purity of the intermediates at each stage and adjusting the N-alkylation conditions (e.g., temperature, reaction time) to account for the steric bulk of the tridecan-7-yl group, thereby maximizing the yield and purity of the final product.

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Nitration | 4,4'-Dibromobiphenyl | HNO₃ | 4,4'-Dibromo-2-nitrobiphenyl |

| 2 | Cadogan Cyclization | 4,4'-Dibromo-2-nitrobiphenyl | PPh₃ or P(OEt)₃ | 2,7-Dibromo-9H-carbazole |

| 3 | N-Alkylation | 2,7-Dibromo-9H-carbazole | 1. NaH or K₂CO₃ 2. 7-Bromotridecane | 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole |

Sequential Reaction Schemes and Intermediate Purification

The synthesis of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole typically proceeds through a two-step sequential reaction. The first major step is the synthesis of the precursor, 2,7-dibromo-9H-carbazole, which is then followed by N-alkylation to attach the tridecan-7-yl group.

Step 1: Synthesis of 2,7-Dibromo-9H-carbazole

A prevalent and efficient method for synthesizing the 2,7-dibromo-9H-carbazole core is the Cadogan cyclization reaction. researchgate.netnih.gov This process begins with the nitration of 4,4'-dibromobiphenyl to yield 2-nitro-4,4'-dibromobiphenyl. google.com The nitro group is then deoxygenated, typically using a phosphite reagent like triethyl phosphite, which induces a reductive cyclization to form the carbazole ring system. researchgate.net

The reaction scheme is as follows:

Nitration: 4,4'-dibromobiphenyl is treated with a nitrating agent (e.g., nitric acid) in a suitable solvent to introduce a nitro group at the 2-position. google.com

Reductive Cyclization (Cadogan Reaction): The resulting 2-nitro-4,4'-dibromobiphenyl is refluxed with an excess of triethyl phosphite. This step removes the oxygen atoms from the nitro group, generating a nitrene intermediate that rapidly cyclizes to form the stable carbazole ring, yielding 2,7-dibromo-9H-carbazole. researchgate.net

Purification of the intermediate, 2,7-dibromo-9H-carbazole, is critical to ensure the success of the subsequent alkylation step. This is typically achieved through column chromatography on silica (B1680970) gel, using an eluent system such as a dichloromethane-hexane mixture, followed by recrystallization to obtain the product as an off-white solid. chemicalbook.com

Step 2: N-Alkylation

The second step involves the N-alkylation of the purified 2,7-dibromo-9H-carbazole. To introduce the tridecan-7-yl side chain, a suitable alkylating agent like 7-bromotridecane is used. The reaction is carried out in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.net The base deprotonates the nitrogen atom of the carbazole, forming a nucleophilic carbazolide anion, which then attacks the alkyl halide in a nucleophilic substitution reaction to form the N-C bond.

The reaction mixture is then purified, commonly by silica gel column chromatography, to isolate the final product, 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole, and separate it from any unreacted starting material or by-products. chemicalbook.com

| Step | Reaction | Key Reagents | Purification Method |

| 1 | Synthesis of 2,7-dibromo-9H-carbazole | 4,4'-dibromobiphenyl, Nitrating agent, Triethyl phosphite | Column Chromatography, Recrystallization |

| 2 | N-alkylation | 2,7-dibromo-9H-carbazole, 7-bromotridecane, Sodium Hydride (NaH) | Column Chromatography |

Scalability Considerations for Research-Scale Production

For research-scale production, typically in the milligram to multi-gram range, the described synthetic route is generally feasible. However, certain factors must be considered for successful scaling.

The Cadogan cyclization, while effective, often requires high temperatures and an excess of phosphite reagent, which can form viscous by-products (e.g., triethyl phosphate). chemicalbook.com The removal of these by-products during workup and purification can be challenging on a larger scale. The purification itself, relying heavily on column chromatography, can become a bottleneck. While effective for small quantities, silica gel chromatography is time-consuming, requires large volumes of solvent, and can be difficult to scale up efficiently. chemicalbook.com

The N-alkylation step using sodium hydride requires strict anhydrous conditions, as NaH reacts violently with water. Ensuring a completely dry reaction environment is crucial for both safety and yield, which requires careful handling and solvent preparation, adding complexity to the scaling-up process. The cost and availability of the starting materials, particularly the specific alkyl halide (7-bromotridecane), can also influence the practicality of larger-scale synthesis. Alternative purification methods like recrystallization are often preferred for larger scales where possible, as they are generally more economical and easier to implement than large-scale chromatography.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

To confirm the identity and assess the purity of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole and its intermediates, a combination of advanced spectroscopic and chromatographic techniques is employed. researchgate.net

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for structural elucidation.

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For 2,7-dibromo-9H-carbazole, characteristic signals appear in the aromatic region (around 7.3-8.2 ppm). chemicalbook.com Upon N-alkylation, new signals corresponding to the tridecan-7-yl chain appear in the aliphatic region (typically 0.8-2.0 ppm), and the signal for the N-H proton (around 11.5 ppm in the precursor) disappears. chemicalbook.com The integration of these signals confirms the ratio of aromatic to aliphatic protons.

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule. Distinct signals for the carbazole core and the tridecan-7-yl chain can be identified and assigned, verifying the successful attachment of the alkyl group and the integrity of the aromatic structure. chemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. chemicalbook.com The observed isotopic pattern for bromine (¹⁹Br and ⁸¹Br) provides further evidence for the presence of two bromine atoms in the molecule.

Chromatographic Techniques:

Thin Layer Chromatography (TLC): TLC is used extensively for monitoring the progress of reactions and for the initial assessment of product purity. By comparing the retention factor (Rf) of the product spot with that of the starting materials, one can quickly determine if the reaction is complete. chemicalbook.com

Column Chromatography: This technique is the primary method for the purification of both the intermediate and the final product, effectively separating the desired compound from unreacted precursors and by-products based on their differential adsorption to the stationary phase. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the final purity assessment of the synthesized compound. It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. A purity level of over 98% is often confirmed using this method. cymitquimica.com

| Technique | Purpose | Key Information Obtained |

| ¹H NMR | Structural Confirmation | Chemical environment of protons, ratio of aromatic to aliphatic protons. |

| ¹³C NMR | Structural Confirmation | Carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Molecular Formula Confirmation | Exact molecular weight and elemental composition, isotopic pattern. |

| TLC / Column Chromatography | Reaction Monitoring & Purification | Separation of compounds, assessment of reaction completion. |

| HPLC | Purity Assessment | High-resolution separation and quantification of impurities. |

Exploration of 2,7 Dibromo 9 Tridecan 7 Yl 9h Carbazole As a Versatile Monomeric Building Block

Design and Synthesis of Conjugated Polymers via Cross-Coupling Polymerization

Cross-coupling polymerization reactions are the cornerstone for constructing π-conjugated polymers from monomeric units like 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole. These methods, catalyzed by transition metals such as palladium, enable the precise formation of carbon-carbon bonds, linking aromatic units together to form extended polymer chains. The strategic selection of the polymerization technique and co-monomers allows for fine-tuning the electronic and physical properties of the final polymer.

Stille polymerization is a powerful method for synthesizing conjugated polymers, involving the palladium-catalyzed cross-coupling of an organostannane (organotin) compound with an organohalide. In this context, 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole serves as the dihalide monomer. It is reacted with a co-monomer bearing two trialkylstannyl groups, such as a distannylated fluorene (B118485) or thiophene (B33073) derivative. google.com The reaction proceeds to form an alternating copolymer, where the carbazole (B46965) units are systematically interspersed with the co-monomer units. The choice of catalyst, typically a palladium complex like Pd(PPh₃)₄, is crucial for achieving high molecular weights and controlled polymer structures. google.com

Table 1: Representative Stille Cross-Coupling Polymerization

| Role | Compound Example | Catalyst System | Resulting Polymer Architecture |

| Dihalo Monomer | 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole | Pd(PPh₃)₄ or Pd₂ (dba)₃ / P(o-tol)₃ | Alternating Copolymer |

| Distannyl Co-Monomer | 2,5-Bis(trimethylstannyl)thiophene |

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for synthesizing carbazole-based polymers due to its high tolerance for various functional groups and the use of generally less toxic boron reagents compared to the tin reagents in Stille coupling. researchgate.netresearchgate.net

There are two primary strategies for employing 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole in Suzuki polymerization:

As the Dihalide Monomer: The dibromo-carbazole is reacted with a co-monomer containing two boronic acid or boronic ester (e.g., pinacol (B44631) boronate) groups. This is a common route for producing alternating copolymers. google.com

As the Diboronic Ester Monomer: The 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole can be first converted into its more reactive diboronic ester derivative, 9-(tridecan-7-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. This intermediate is then polymerized with a dihalogenated co-monomer. ossila.com This approach is famously used in the synthesis of the high-performance polymer PCDTBT, where the carbazole-diboronic ester is reacted with a dibrominated benzothiadiazole derivative. ossila.com

Recent advancements include catalyst-transfer polycondensation methods, which can provide greater control over the polymerization process, leading to polymers with defined end-groups and lower polydispersity. researchgate.netresearchgate.net

The properties of the final polymer are heavily dependent on the chemical structure of the co-monomer polymerized with the carbazole unit. By strategically selecting co-monomers, researchers can engineer the polymer's electronic band gap, charge carrier mobility, and absorption spectrum.

Electron-Donating Co-monomers: Coupling the electron-rich carbazole with other donor units like fluorene or thiophene can produce polymers with wide band gaps and deep HOMO (Highest Occupied Molecular Orbital) levels, often resulting in materials that emit blue light and have good hole-transporting properties. google.com

Electron-Accepting Co-monomers: To create materials for organic photovoltaics (solar cells), the electron-donating carbazole monomer is often paired with an electron-accepting co-monomer, such as benzothiadiazole (BT) or diketopyrrolopyrrole (DPP). mdpi.com This donor-acceptor (D-A) architecture leads to the formation of polymers with a reduced band gap, enabling them to absorb a broader range of the solar spectrum. The polymer PCDTBT, a combination of carbazole and dithienylbenzothiadiazole, is a classic example of a successful D-A polymer for organic solar cells. ossila.com

Table 2: Impact of Co-Monomer Choice in Suzuki Polymerization

| Carbazole Monomer | Co-Monomer | Co-Monomer Type | Resulting Polymer Type | Application Area |

| 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole | 9,9-Dioctylfluorene-2,7-diboronic acid | Donor | Donor-Donor | Organic Light-Emitting Diodes (OLEDs) |

| 9-(tridecan-7-yl)-carbazole-2,7-diboronic ester | 4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | Acceptor | Donor-Acceptor (D-A) | Organic Photovoltaics (OPVs) |

Fabrication of Functional Oligomers and Small Molecules

Beyond long-chain polymers, 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole is a valuable precursor for creating well-defined, shorter-chain molecules known as oligomers and other functional small molecules. These materials are often synthesized to serve as model compounds for studying the fundamental properties of their polymer analogues or for use in applications where monodispersity is paramount, such as in vacuum-deposited organic electronics.

Well-defined oligomers of 2,7-linked carbazole, such as trimers, pentamers, and nonamers, have been synthesized to systematically investigate how properties evolve with increasing conjugation length. researchgate.netresearchgate.net These are typically prepared through iterative Suzuki or Sonogashira coupling strategies. Studies on these oligomers show that they are highly efficient blue-light emitters in solution, often with near-quantitative fluorescence quantum yields. researchgate.net Their defined structure allows for precise correlation of their optical and electrochemical properties, providing insights into the behavior of the corresponding polymers. For instance, cyclovoltammetry experiments on these oligomers help determine their HOMO and LUMO energy levels, which are critical parameters for designing electronic devices. researchgate.net

The reactive bromine sites on 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole allow for the attachment of a wide variety of functional end-groups, leading to the creation of highly engineered small molecules. This is a powerful strategy for designing materials with specific functions. For example, acceptor-donor-acceptor (A-D-A) type molecules can be synthesized by using the carbazole unit as the central donor (D) and attaching electron-accepting (A) groups at the 2 and 7 positions. nih.gov

A common synthetic route involves a lithium-halogen exchange reaction, where the dibromo-carbazole is treated with an organolithium reagent (like n-BuLi) to generate a more reactive dilithiated intermediate. This intermediate can then be reacted with various electrophiles to install the desired end-groups. One example is the reaction with fluorinated dimesitylboranes to attach triarylborane units, which are strong electron acceptors, creating molecules with significant intramolecular charge transfer character and unique photophysical properties. nih.gov

Investigations into Supramolecular Assembly and Aggregation Behavior of Derivatives

The self-assembly of 2,7-dibromo-9-(tridecan-7-yl)-9H-carbazole and its derivatives into ordered supramolecular structures is a critical determinant of their functional properties in materials science. The non-covalent interactions between individual molecules govern the formation of these higher-order architectures, influencing the electronic and photophysical characteristics of the resulting materials. The branched tridecan-7-yl substituent at the N-9 position of the carbazole core plays a pivotal role in modulating these intermolecular forces and, consequently, the aggregation behavior in both solution and the solid state.

Influence of N-Alkyl Chains on Solution-Phase and Solid-State Aggregation

The nature of the N-alkyl substituent on the carbazole unit significantly directs the aggregation and molecular packing of 2,7-dibromo-9H-carbazole derivatives. While specific studies on the 9-(tridecan-7-yl) derivative are not extensively detailed in the available literature, valuable insights can be drawn from investigations into analogous 2,7-dibromo-9-alkyl-carbazoles. The alkyl chains, in addition to enhancing solubility, are instrumental in controlling the intermolecular organization, which is a crucial factor in the performance of organic electronic devices.

In the solid state, long and flexible alkyl chains can lead to the formation of segregated bilayers, where the carbazole units are separated from the aliphatic chains. This type of packing is observed in the crystal structure of 2,7-dibromo-9-octyl-9H-carbazole, where the octyl chains are extended and form a distinct layer, isolating rows of carbazole moieties. nih.govnih.gov This segregation is driven by the different nature of the aromatic and aliphatic parts of the molecules. The carbazole units tend to engage in π-π stacking interactions, while the alkyl chains interact through weaker van der Waals forces.

The branched nature of the tridecan-7-yl group in 2,7-dibromo-9-(tridecan-7-yl)-9H-carbazole is expected to introduce significant steric hindrance compared to linear alkyl chains. This can influence the π-π stacking arrangement of the carbazole cores. The bulky substituent may lead to a more twisted or offset packing motif, which can affect the electronic coupling between adjacent molecules. The degree of intermolecular electronic communication is a key parameter in determining charge transport properties in organic semiconductors.

In solution, the aggregation behavior is dependent on solvent polarity and concentration. In poor solvents, the carbazole derivatives may form aggregates to minimize unfavorable interactions between the nonpolar parts of the molecule and the solvent. The bulky tridecan-7-yl group could influence the size and morphology of these aggregates.

| N-Alkyl Substituent | Observed Aggregation Behavior | Key Intermolecular Interactions | Potential Impact on Properties |

| Linear (e.g., n-octyl) | Formation of segregated bilayers in the solid state. nih.govnih.gov | Offset π-π stacking of carbazole units, van der Waals interactions between alkyl chains. nih.govnih.gov | Anisotropic charge transport, potential for high mobility along stacking direction. |

| Branched (e.g., tridecan-7-yl) | Expected to introduce steric hindrance, potentially leading to more amorphous or less ordered packing. | May favor weaker or more distorted π-π interactions due to steric hindrance. | Could lead to more isotropic material properties and potentially impact charge trapping. |

It is important to note that while these trends are based on studies of similar compounds, the specific aggregation behavior of 2,7-dibromo-9-(tridecan-7-yl)-9H-carbazole would require dedicated experimental investigation for conclusive determination.

Methodologies for Studying Non-Covalent Interactions and Self-Organization

A variety of experimental and computational techniques are employed to investigate the non-covalent interactions and self-organization of carbazole derivatives. These methods provide crucial information on the structure-property relationships that govern the performance of these materials.

Experimental Techniques:

X-ray Diffraction (XRD): Single-crystal XRD is a powerful tool for determining the precise three-dimensional arrangement of molecules in the solid state. It provides detailed information about bond lengths, bond angles, and intermolecular distances, allowing for the direct visualization of π-π stacking and other non-covalent interactions. nih.gov

Spectroscopic Methods:

UV-Vis and Photoluminescence Spectroscopy: Changes in the absorption and emission spectra of carbazole derivatives upon aggregation can provide evidence for the formation of intermolecular species such as excimers. These spectral shifts are indicative of the electronic interactions between adjacent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to probe intermolecular proximities in solution, providing insights into the early stages of aggregation.

Microscopy Techniques:

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These high-resolution imaging techniques can be used to visualize the morphology of thin films and self-assembled monolayers on surfaces, revealing details about the molecular packing and ordering.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometric and electronic properties of molecules and their aggregates. These calculations can provide insights into the nature and strength of non-covalent interactions, such as hydrogen bonds and π-π stacking.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of molecules and their self-assembly processes in solution or in the bulk. These simulations can provide a deeper understanding of the factors that control the formation of different aggregate structures.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational tool that allows for the visualization and characterization of weak interactions in molecular systems, providing a qualitative and quantitative understanding of the forces driving self-assembly.

| Methodology | Information Obtained | Application to Carbazole Derivatives |

| Single-Crystal X-ray Diffraction | Precise molecular structure, packing arrangement, intermolecular distances. nih.gov | Elucidating the solid-state packing of 2,7-dibromo-9-alkyl-carbazoles, including π-π stacking distances and alkyl chain organization. nih.govnih.gov |

| UV-Vis and Photoluminescence Spectroscopy | Electronic transitions, evidence of aggregation through spectral shifts (e.g., excimer formation). | Monitoring the aggregation of carbazole derivatives in different solvents and concentrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure in solution, intermolecular proximities through NOE effects. | Studying the initial stages of self-assembly and the conformation of alkyl chains in solution. |

| Atomic Force Microscopy (AFM) | Surface morphology and topography of thin films. | Visualizing the self-assembled structures of carbazole derivatives on substrates. |

| Density Functional Theory (DFT) | Optimized geometries, interaction energies, electronic properties of molecular aggregates. | Calculating the strength and nature of π-π stacking and other non-covalent interactions between carbazole units. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of self-assembly, prediction of aggregate structures. | Simulating the aggregation process of carbazole derivatives in solution to understand the role of the N-alkyl chain. |

Through the combined application of these methodologies, a comprehensive understanding of the supramolecular assembly and aggregation behavior of 2,7-dibromo-9-(tridecan-7-yl)-9H-carbazole and its derivatives can be achieved, paving the way for the rational design of new materials with tailored properties.

Academic Investigation of Optoelectronic Phenomena and Charge Transport in 2,7 Dibromo 9 Tridecan 7 Yl 9h Carbazole Derived Materials

Fundamental Photophysical Studies and Electronic Transition Analysis

The photophysical properties of carbazole-based materials dictate their suitability for optoelectronic devices. These properties are governed by the nature of electronic transitions within the molecule, the dynamics of the resulting excited states (excitons), and the efficiency of light emission.

Absorption and emission spectroscopy are fundamental tools for probing the electronic structure of conjugated molecules. For 2,7-dibromo-9-(tridecan-7-yl)-9H-carbazole, the ultraviolet-visible (UV-Vis) absorption spectrum is expected to be dominated by π-π* electronic transitions within the aromatic carbazole (B46965) core. The substitution pattern significantly influences these transitions. Compared to 3,6-disubstituted analogues, 2,7-substitution leads to a higher degree of electronic conjugation along the polymer backbone when incorporated into larger systems. 140.122.64

The absorption maxima (λmax, abs) for related 2,7-dibromo-9-alkyl-carbazole derivatives typically appear in the UV region. The photoluminescence (PL) spectra of these compounds generally show emission in the violet-blue region, characteristic of the carbazole fluorophore. The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the geometric relaxation of the molecule in the excited state. The tridecan-7-yl group is electronically isolated from the conjugated core and is not expected to directly participate in the electronic transitions, but it can influence the solid-state packing, which in turn affects the intermolecular electronic coupling and the spectral features in thin films.

| Compound/System | Absorption Max (λmax, abs) | Emission Max (λmax, em) | Solvent/State |

| 2,7-bis(dimesitylboryl)-N-ethyl-carbazole | 340 nm | 400, 430 nm | Hexane |

| 2,7-linked Carbazole Trimer | ~350 nm | 393 nm | Not Specified |

| Poly[N-9'-heptadecanyl-2,7-carbazole-alt-...] | 460 nm | 595 nm | Film |

This table presents data for structurally related 2,7-carbazole derivatives to illustrate typical spectral ranges.

Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and time-correlated single photon counting (TCSPC), are powerful methods for investigating the fate of excitons following photoexcitation. mdpi.com In a molecule like 2,7-dibromo-9-(tridecan-7-yl)-9H-carbazole, excitation into higher singlet states (Sn) is followed by rapid, sub-picosecond internal conversion (IC) to the lowest excited singlet state (S1). mdpi.com This process is often accompanied by vibrational relaxation, where the "hot" S1 state cools by transferring energy to its surroundings, a process that can take several picoseconds. mdpi.com

Once in the relaxed S1 state, the exciton (B1674681) can decay through several pathways:

Fluorescence: Radiative decay to the ground state (S0), resulting in light emission. The lifetime of this process (τF) for carbazole derivatives is typically in the nanosecond range. mdpi.com

Intersystem Crossing (ISC): A non-radiative transition from the S1 state to an excited triplet state (T1). The presence of bromine atoms (the "heavy-atom effect") is known to enhance the rate of ISC, which can compete with fluorescence.

Non-Radiative Decay: Internal conversion from S1 to S0, which dissipates energy as heat.

In the solid state, intermolecular processes become significant. At high excitation densities, singlet-singlet annihilation (SSA) can occur, where two S1 excitons interact, leading to the quenching of fluorescence. mdpi.com Time-resolved studies on thin films of carbazole derivatives have elucidated these complex relaxation pathways, which are critical for understanding device efficiency. mdpi.comresearchgate.net

| Process | Compound | Time Constant | Method |

| Vibrational Relaxation (S1) | Carbazole | 8-20 ps | fs-TA |

| S1 Lifetime (Fluorescence) | Carbazole | 13-15 ns | TCSPC / TA |

| S1 Lifetime (Fluorescence) | 2,7-bis(dimesitylboryl)-N-ethyl-carbazole | 3.94 ns | TCSPC |

This table provides representative time constants for fundamental photophysical processes in model carbazole systems. mdpi.comnih.gov

The primary luminescence mechanism for simple carbazole derivatives is fluorescence from the S1 state. The fluorescence quantum yield (ΦF), defined as the ratio of emitted photons to absorbed photons, is a key metric for emissive materials. It is determined by the competition between the rate of radiative decay (kr) and the rates of all non-radiative decay pathways (knr), including ISC and internal conversion.

While the heavy-atom effect from the two bromine atoms in 2,7-dibromo-9-(tridecan-7-yl)-9H-carbazole would be expected to increase the ISC rate and potentially lower the fluorescence quantum yield, many 2,7-disubstituted carbazole derivatives are known to be highly emissive. For instance, organoboron compounds based on a 2,7-carbazole core exhibit high quantum yields, demonstrating that the core architecture is conducive to efficient emission. nih.gov The quantum yield is highly sensitive to the molecular environment; in the solid state, aggregation-caused quenching can reduce ΦF unless the molecular structure is designed to prevent it. The bulky tridecan-7-yl group helps to inhibit such quenching by enforcing spatial separation between chromophores.

| Compound | Quantum Yield (ΦF) | Solvent/State |

| 2,7-bis(dimesitylboryl)-N-ethyl-carbazole | 0.49 | Hexane |

| 2,7-bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole | 0.95 | Hexane |

Data for related, highly luminescent 2,7-carbazole derivatives. nih.gov

Research on Charge Carrier Generation, Transport, and Recombination Mechanisms

In devices like OFETs and solar cells, the ability of a material to transport charge carriers (holes and electrons) is paramount. This is governed by the material's electronic energy levels, its molecular structure, and, crucially, its morphology in the solid state.

Charge carrier mobility (μ) is a measure of how quickly a charge carrier can move through a material under the influence of an electric field. Two common techniques for its assessment in thin films are:

Organic Field-Effect Transistor (OFET): In an OFET, a thin film of the semiconductor is deposited onto a gate dielectric. By applying a voltage to the gate electrode, an accumulation of charge carriers is induced at the semiconductor-dielectric interface, forming a conductive channel. The mobility is extracted from the transistor's output and transfer characteristics. This measurement is sensitive to the molecular ordering at this specific interface. Carbazole-based polymers have shown promising hole mobilities in OFET configurations. nih.govresearchgate.net

Space-Charge Limited Current (SCLC): This method measures the bulk mobility of a material. The semiconductor is sandwiched between two electrodes, and the current-voltage (I-V) characteristic is measured. At a certain voltage, the injected charge carriers fill all the trap states, and the current becomes limited by the buildup of space charge. In this regime, the mobility can be calculated from the I-V curve. SCLC mobility values are often considered a lower limit for a material's potential, as they reflect transport through the bulk film, which may contain more defects than the OFET interface. researchgate.net

Some 2,7-disubstituted carbazole derivatives have demonstrated ambipolar behavior, meaning they can transport both holes and electrons, with mobilities reaching up to 10⁻⁴ cm² V⁻¹ s⁻¹. 140.122.64 Polymers derived from 2,7-carbazole units have achieved even higher hole mobilities, on the order of 0.02 cm² V⁻¹ s⁻¹. researchgate.net

| Material Type | Mobility (μ) | Carrier Type | Method |

| 2,7-disubstituted Carbazole Derivatives | up to 10⁻⁴ cm² V⁻¹ s⁻¹ | Hole & Electron | Not Specified |

| 2,7-disubstituted Carbazole Oligomer | 0.167 cm² V⁻¹ s⁻¹ | Hole | OFET |

| Poly(2,7-carbazole) Derivative (PCBTDPP) | 0.02 cm² V⁻¹ s⁻¹ | Hole | OFET |

Table of representative charge carrier mobilities for materials based on the 2,7-carbazole scaffold. 140.122.64researchgate.netnih.gov

Charge transport in organic semiconductors is a hopping process, where carriers move between adjacent molecules. The efficiency of this process is highly dependent on the intermolecular distance and orbital overlap, which are dictated by the solid-state packing and morphology. mdpi.com

The molecular structure of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole is designed to control this morphology. The large, branched alkyl group at the nitrogen atom serves two main purposes:

Solubility: It significantly improves the material's solubility in common organic solvents, which is essential for solution-based processing of large-area, uniform thin films. ossila.com

Morphology Control: It acts as a spatial spacer, preventing the rigid carbazole cores from packing too closely. This can inhibit crystallization and promote the formation of amorphous, glassy films. nih.gov While crystalline domains can offer high charge mobility along specific axes, amorphous films often lead to more isotropic and reproducible device performance.

Studies on related 2,7-dibromo-9-octyl-9H-carbazole have shown that the linear alkyl chains can form segregated bilayers, isolating rows of carbazole units that engage in offset π-π stacking. nih.gov The bulky, non-linear tridecan-7-yl group would likely disrupt such ordered packing, further promoting an amorphous structure. The trade-off is that while amorphous films are uniform, the lack of long-range order can result in lower peak mobility compared to highly crystalline films. Therefore, the design of the alkyl substituent represents a critical optimization between processability, film quality, and intrinsic charge transport capability. rsc.orgrsc.org

Structure-Optoelectronic Property Relationships in Carbazole-Based Conjugated Systems

The core structure of 2,7-dibromo-9-(tridecan-7-yl)-9H-carbazole is built upon the carbazole heterocycle, a planar, electron-rich aromatic system known for its excellent hole-transporting capabilities and thermal stability. mdpi.comnih.gov The nitrogen atom within the five-membered ring imparts a strong electron-donating character, which is fundamental to its function in electronic devices. lew.ro The specific linkage of conjugated units at the 2- and 7-positions of this carbazole core is a critical design choice that defines the extent of electronic communication along the backbone of any resulting polymer. 140.122.64

Compared to substitution at the 3,6-positions, the 2,7-linkage provides a more linear and extended π-conjugation pathway. 140.122.64 This enhanced conjugation typically leads to a smaller energy gap (bandgap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a key parameter in tuning the absorption and emission characteristics of the material. acs.orgunesp.br The bromine atoms at these 2,7-positions are not merely passive substituents; they serve as versatile synthetic handles, enabling the molecule to act as a monomer in various cross-coupling polymerization reactions, such as Suzuki and Yamamoto couplings, to form well-defined conjugated polymers. acs.orgacs.org

The bulky, branched tridecan-7-yl alkyl group attached to the nitrogen atom plays a crucial, albeit primarily physical, role. Its principal function is to enhance the solubility of the molecule and the resulting polymers in common organic solvents. mdpi.comunesp.brnih.gov This is a critical practical consideration, as good solubility facilitates solution-based processing techniques for device fabrication. nih.gov Furthermore, the alkyl chain influences the solid-state morphology by affecting intermolecular packing. nih.govacs.org By creating steric hindrance, these chains can disrupt excessive π-π stacking between carbazole units, which can help prevent aggregation-induced quenching of fluorescence and maintain amorphous film characteristics beneficial for device longevity. rsc.orgtci-thaijo.org While theoretical studies on similar carbazole systems suggest that the length of the alkyl chain has a minimal effect on the intrinsic electronic properties (i.e., the energy gap), it can modulate charge transport properties within the solid state. acs.orgtandfonline.comufms.br

The interplay of these structural elements—the electron-rich carbazole core, the conjugation-extending 2,7-substitution, and the solubility-enhancing N-alkyl chain—allows for the fine-tuning of the material's optoelectronic properties. For instance, polymers derived from 2,7-carbazole monomers have demonstrated promising hole mobilities and power conversion efficiencies in photovoltaic applications. acs.orgacs.org

The following tables summarize key properties of materials derived from or related to 2,7-disubstituted carbazoles, illustrating the structure-property relationships discussed.

| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) | Key Structural Features |

|---|---|---|---|---|

| Poly(N-9’-heptadecanyl-2,7-carbazole-alt-benzothiadiazole) | -5.40 | -3.30 | 2.10 | Alternating donor-acceptor copolymer with 2,7-carbazole linkage. |

| Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) | -5.20 | -3.40 | 1.80 | Low bandgap polymer with extended conjugation via thiophene (B33073) units. |

| Poly(9,9-dioctylfluorene-alt-2,7-carbazole) | -5.80 | -2.95 | 2.85 | Copolymer combining fluorene (B118485) and 2,7-carbazole units for blue emission. |

| Material Type | Hole Mobility (cm²/V·s) | Application Context |

|---|---|---|

| Low bandgap poly(2,7-carbazole) derivatives | ~3 x 10⁻³ | Organic Photovoltaics (OPVs) acs.orgacs.org |

| Ambipolar 2,7-disubstituted carbazole derivatives | up to 10⁻⁴ | Organic Light-Emitting Diodes (OLEDs) 140.122.64 |

| ufms.brcyclo-N-alkyl-2,7-carbazoles | ~10⁻⁵ (Field-Effect) | Organic Field-Effect Transistors (OFETs) acs.org |

Theoretical and Computational Chemistry Approaches to 2,7 Dibromo 9 Tridecan 7 Yl 9h Carbazole Systems

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Predictions

Quantum chemical calculations are fundamental in understanding the electronic behavior of "2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole". These calculations provide a microscopic view of the distribution of electrons within the molecule and how this distribution changes upon excitation, which is crucial for predicting its optical and electrical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT allows for the determination of the electrochemical and optical band gaps, which are critical parameters for materials used in organic electronics.

For carbazole-based systems, the HOMO level is typically associated with the electron-donating carbazole (B46965) unit, while the LUMO level's energy is influenced by the substituents on the carbazole ring. In the case of "2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole", the bromine atoms at the 2 and 7 positions are expected to lower both the HOMO and LUMO energy levels due to their electron-withdrawing nature. The bulky, branched tridecan-7-yl group at the 9-position primarily enhances solubility and influences the solid-state packing, with a less direct, but not negligible, electronic effect.

Theoretical studies on related 2,7-dibromo-9-alkyl-carbazole oligomers and polymers provide insight into the expected electronic properties. For instance, DFT calculations on similar carbazole derivatives show a good correlation between theoretical predictions and experimental measurements of HOMO-LUMO levels. A theoretical study on oligomers based on 2,7-divinyl-carbazole demonstrated that the calculated band gap energy can be tuned by altering the molecular structure, with values ranging from 1.75 eV to 3.86 eV depending on the computational method and the specific oligomer. unesp.br

Table 1: Calculated Electronic Properties of a Related Carbazole Monomer

| Property | Value |

| HOMO Energy | -5.6 eV |

| LUMO Energy | -2.5 eV |

| Electrochemical Band Gap | 3.1 eV |

Note: Data is for a related 2,7-linked carbazole trimer as a model compound. The values for "2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole" are expected to be in a similar range but influenced by the specific alkyl chain and bromine substitution. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is instrumental in predicting absorption and emission spectra, as well as understanding the nature of electronic transitions. For "2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole", TD-DFT can elucidate the photophysical behavior that is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The lowest energy electronic transition in carbazole derivatives is typically a π-π* transition. TD-DFT calculations can predict the energy of this transition, which corresponds to the absorption wavelength. Studies on carbazole and its derivatives have shown that the excited state dynamics are complex, involving internal conversion and intersystem crossing. mdpi.com For instance, upon photoexcitation, an initially prepared higher singlet state (Sx) rapidly decays to the first excited singlet state (S1) on a sub-picosecond timescale. mdpi.com The S1 state then relaxes through fluorescence or intersystem crossing to the triplet state (T1). mdpi.com

TD-DFT calculations on related poly(2,7-carbazole) systems have been used to model their absorption spectra. researchgate.net For short oligomers, the transitions are characterized by a mix of local excitations and short-distance charge transfer between adjacent monomer units. mdpi.com As the polymer chain lengthens, the electronic transitions involve the entire conjugated backbone. mdpi.com

Table 2: Predicted Photophysical Properties for a Model Carbazole System

| Property | Predicted Value |

| S0 -> S1 Vertical Excitation Energy | ~3.33 eV |

| S1 State Lifetime | 13-15 ns |

| T1 State Population Quantum Yield | 51-56% |

Note: These values are based on studies of carbazole and its simple derivatives and serve as an approximation for the expected behavior of "2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole". mdpi.commdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For "2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole" and its polymers, MD simulations are crucial for understanding how the bulky alkyl chain influences the polymer's shape and how polymer chains interact with each other in the solid state.

The tridecan-7-yl group is a long, branched alkyl chain that significantly impacts the physical properties of polymers derived from "2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole". MD simulations can model how this side chain affects the conformation of the polymer backbone. The bulky nature of the chain can induce twisting of the carbazole units relative to each other, which in turn affects the extent of π-conjugation along the polymer backbone and, consequently, the electronic properties.

Furthermore, these alkyl chains play a critical role in the solid-state packing of the polymer. A study on the crystal structure of a similar compound, 2,7-dibromo-9-octyl-9H-carbazole, revealed that the octyl chains form a segregated bilayer that isolates the rows of carbazole units. nih.gov This type of packing, influenced by the alkyl chains, dictates the intermolecular distances and the degree of π-π stacking between adjacent carbazole moieties, which are key factors in determining charge transport properties. nih.gov MD simulations can predict these packing motifs and provide insights into the resulting morphology of thin films.

MD simulations are also employed to study the aggregation and self-assembly of polymer chains in solution and during film formation. The interplay between the solvophobic interactions of the conjugated backbone and the solvophilic nature of the alkyl chains can lead to the formation of ordered domains. Understanding these self-assembly processes is vital for controlling the morphology of the active layer in electronic devices, as the degree of order significantly influences device performance.

Computational Models for Predicting Charge Transport and Device Performance Parameters

Computational models are essential for predicting how well charges (electrons and holes) move through a material, a key factor in the efficiency of electronic devices. For polymers based on "2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole", these models can estimate charge carrier mobilities and relate them to the molecular and electronic structure.

Carbazole-based polymers are generally known for their good hole-transporting capabilities. acs.org Computational models often combine quantum chemical calculations with kinetic Monte Carlo simulations to predict charge mobility. The process involves calculating the electronic coupling between adjacent molecules (transfer integral) and the energy required to move a charge from one molecule to another (reorganization energy). These parameters are then used in models like the Marcus theory to estimate charge hopping rates.

Application of Hopping Models and Marcus Theory in Charge Transport Studies

Marcus theory provides a fundamental framework for calculating this charge transfer rate. It relates the rate constant of electron transfer to two key parameters: the electronic coupling between adjacent molecules (also known as the transfer integral) and the reorganization energy. The reorganization energy consists of two components: an internal contribution arising from the geometric relaxation of the molecule upon gaining or losing a charge, and an external contribution from the polarization of the surrounding medium.

While direct computational studies on 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole are not extensively available in the current literature, the principles of hopping models and Marcus theory are broadly applicable to this system. Theoretical studies on similar carbazole derivatives often utilize quantum chemical calculations, such as Density Functional Theory (DFT), to determine the necessary parameters for the Marcus equation. These calculations can elucidate the frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding hole and electron transport, respectively. The spatial overlap of these orbitals between neighboring molecules dictates the electronic coupling, while the changes in bond lengths and angles upon ionization are used to calculate the internal reorganization energy.

The tridecan-7-yl substituent at the 9-position of the carbazole core is expected to primarily influence the solid-state packing and morphology of the material, which in turn significantly affects the intermolecular electronic coupling and, consequently, the charge hopping rates. The bulky and flexible nature of this alkyl chain can lead to different crystalline or amorphous structures compared to carbazoles with smaller or more rigid substituents.

Theoretical Prediction of Mobility and Interfacial Phenomena

The theoretical prediction of charge carrier mobility in materials like 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole is a multi-step process rooted in the charge hopping rates calculated via Marcus theory. Once the hopping rates between adjacent molecules are determined, a master equation or kinetic Monte Carlo simulations are often employed to simulate the random walk of charge carriers through the material under the influence of an external electric field. The mobility is then extracted from the relationship between the charge carrier's drift velocity and the applied field.

The accuracy of these mobility predictions is highly dependent on having a realistic model of the material's molecular packing. For crystalline systems, this can be obtained from X-ray diffraction data. For amorphous systems, which are common for solution-processed organic semiconductors, generating a representative ensemble of molecular arrangements is a significant computational challenge. The presence of the tridecan-7-yl group would likely favor amorphous morphologies, making the accurate prediction of mobility more complex.

Interfacial phenomena are also critical to the performance of electronic devices incorporating this material. Theoretical and computational methods can be used to investigate the interface between 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole and other materials, such as electrodes or other organic layers. These studies typically focus on:

Energy Level Alignment: Calculating the alignment of the HOMO and LUMO levels of the carbazole derivative with the work function of the electrode or the energy levels of adjacent organic materials. This alignment governs the efficiency of charge injection and extraction at the interface.

Interfacial Electronic Coupling: Determining the electronic coupling between the carbazole derivative and the interfacial layer, which influences the rate of charge transfer across the interface.

Interfacial Morphology: Simulating the molecular orientation and packing of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole at the interface, as this can differ significantly from the bulk and have a profound impact on interfacial charge transport.

While specific data tables for 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole are not available due to a lack of dedicated published research, the following table illustrates the typical parameters that would be calculated in a theoretical study of charge transport for a carbazole derivative.

| Parameter | Typical Calculated Value Range for Carbazole Derivatives | Method of Calculation |

| HOMO Energy | -5.5 to -6.0 eV | Density Functional Theory (DFT) |

| LUMO Energy | -2.0 to -2.5 eV | Density Functional Theory (DFT) |

| Hole Reorganization Energy (λh) | 0.15 to 0.30 eV | DFT |

| Electron Reorganization Energy (λe) | 0.20 to 0.40 eV | DFT |

| Hole Transfer Integral (Vh) | 10 to 100 meV | DFT, based on molecular packing |

| Electron Transfer Integral (Ve) | 5 to 50 meV | DFT, based on molecular packing |

These parameters would then be used in conjunction with Marcus theory and kinetic Monte Carlo simulations to predict the hole and electron mobilities. The specific values for 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole would be influenced by the electron-withdrawing nature of the bromine atoms and the steric and electronic effects of the tridecan-7-yl group.

Advanced Materials Fabrication and Device Engineering Research with 2,7 Dibromo 9 Tridecan 7 Yl 9h Carbazole Derivatives

Thin Film Processing Methodologies for Organic Electronic Devices

The performance of an organic electronic device is intrinsically linked to the morphology and quality of the semiconductor thin film. The bulky, branched tridecan-7-yl substituent on the 2,7-dibromo-9H-carbazole core is specifically designed to enhance solubility in common organic solvents, making the compound highly amenable to a variety of solution-based deposition techniques. ossila.com

Solution-processing techniques are favored for their potential for low-cost, large-area, and high-throughput manufacturing. The excellent solubility imparted by the tridecan-7-yl group allows derivatives of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole to be readily formulated into inks for various deposition methods.

Spin Coating is a widely used laboratory-scale technique for producing uniform thin films. A solution of the carbazole (B46965) derivative is dispensed onto a substrate, which is then rotated at high speed to spread the solution by centrifugal force, leaving a thin film after solvent evaporation. Research on N-alkylated carbazoles has shown that film thickness and quality can be precisely controlled by optimizing parameters such as solution concentration, spin speed, and acceleration. researchgate.netnih.gov For carbazole derivatives with long alkyl chains, this method is effective in creating smooth, homogenous layers essential for device performance. researchgate.net

Blade Coating (or knife-over-edge coating) is a scalable deposition method that is more compatible with roll-to-roll manufacturing. In this technique, a blade is moved at a constant speed and a fixed height over a substrate, spreading a meniscus of the semiconductor ink to form a uniform film. This method offers better material efficiency than spin coating and allows for the fabrication of large-area devices. The rheology of the carbazole ink, determined by solvent choice and concentration, is a critical parameter for achieving optimal film quality.

Inkjet Printing represents a digital, additive manufacturing approach to device fabrication. It involves the precise deposition of picoliter-sized droplets of the semiconductor ink onto a substrate in a predefined pattern. This technique offers unparalleled control over the film's geometry and enables the fabrication of complex device architectures with minimal material waste. The formulation of a stable, jettable ink with appropriate viscosity, surface tension, and solvent volatility is a key area of research for materials like 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole.

The table below summarizes typical parameters investigated for solution-processing of organic semiconductors, which are applicable to derivatives of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole.

| Parameter | Spin Coating | Blade Coating | Inkjet Printing |

| Solution Concentration | 1-20 mg/mL | 5-50 mg/mL | 1-15 mg/mL |

| Key Process Variable | Spin Speed (1000-6000 rpm) | Coating Speed (1-100 mm/s), Blade Gap | Droplet Volume, Nozzle Temperature |

| Solvent Choice | Chlorobenzene, Toluene, THF | Toluene, Xylene, Dichlorobenzene | High-boiling point solvents (e.g., Anisole) |

| Advantages | High uniformity, simple | Scalable, high material usage | Digital patterning, low waste |

| Challenges | Not scalable, high waste | Meniscus stability, "coffee ring" effect | Nozzle clogging, ink formulation |

While solution processing is the primary approach for solubilized molecules like 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole, vapor deposition techniques are a cornerstone of organic electronics, particularly for smaller molecules.

Thermal Evaporation in a high-vacuum environment is the most common vapor deposition method. The material is heated until it sublimes, and the vapor travels and condenses on a cooled substrate. This technique produces highly pure and uniform films with precise thickness control. However, for molecules with large alkyl chains like the tridecan-7-yl group, thermal evaporation is generally not suitable, as they tend to decompose at the high temperatures required for sublimation before significant evaporation occurs.

Organic Vapor Phase Deposition (OVPD) is an alternative that uses an inert carrier gas to transport the evaporated organic material to a cooled substrate. This allows for deposition at lower vacuum levels and can improve morphology control. Nevertheless, the thermal stability of the molecule remains a limiting factor. For derivatives of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole, these methods are less explored due to the compound's design favoring solubility over volatility.

The arrangement of molecules in the solid state—whether crystalline, polycrystalline, or amorphous—profoundly impacts charge transport and device efficiency. The bulky, branched tridecan-7-yl group plays a dual role in morphology. While enhancing solubility, it also sterically hinders the close packing and strong π-π stacking that is characteristic of unsubstituted carbazole cores. nih.govnih.gov This disruption tends to produce more amorphous films, which can be advantageous in certain devices like Organic Light-Emitting Diodes (OLEDs) by preventing the formation of grain boundaries that can act as charge traps or quenching sites.

Solvent Vapor Annealing (SVA) is a powerful post-deposition technique used to optimize film morphology. rsc.orgmdpi.com After the initial film is cast, it is exposed to a controlled atmosphere of a solvent vapor. The vapor plasticizes the film, allowing the molecules to reorganize into a more thermodynamically favorable arrangement. researchgate.netnih.govnih.gov The choice of solvent (e.g., a "good" solvent like chloroform (B151607) vs. a "moderate" solvent like tetrahydrofuran) and annealing time can be used to control the degree of crystallinity, domain size, and phase separation in blend films. researchgate.netnih.gov This allows for fine-tuning the nanoscale morphology to enhance device performance, for example, by creating optimal pathways for charge separation and transport in organic solar cells. mdpi.com

Interfacial Engineering and Electrode Optimization in Organic Electronic Devices

The interfaces between the different layers in an organic electronic device (electrodes, charge transport layers, active layer) are not merely passive boundaries but are active regions that govern device operation. Efficient charge injection and extraction are paramount for high performance, and this is achieved through careful interfacial engineering. nih.goviciq.org

To overcome the energy barriers between the electrodes and the active organic layers, specialized charge injection or extraction layers are employed. Carbazole derivatives are extensively researched for use as hole-transport layers (HTLs) or hole-injection layers (HILs) due to their excellent hole mobility and stable electrochemical properties. nih.gov

A prominent strategy involves creating Self-Assembled Monolayers (SAMs) based on carbazole units. nih.govacs.org In this approach, a derivative of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole could be functionalized with an anchoring group, such as a phosphonic acid or a thiol. nih.govnih.gov This functionalized molecule can then form a highly ordered, single-molecule-thick layer on the surface of an electrode like Indium Tin Oxide (ITO) or gold.

The role of the SAM is multifaceted:

Work Function Modification: The SAM creates a dipole moment at the electrode surface, which can shift the electrode's work function to better align with the energy levels of the adjacent organic layer, thereby reducing the energy barrier for charge injection or extraction. nih.gov

Improved Interfacial Contact: SAMs can passivate the electrode surface, reducing surface defects and creating a more favorable template for the growth of the subsequent layer.

Blocking Unwanted Charge Carriers: A well-designed SAM can act as a selective contact, blocking electrons from reaching the anode and preventing recombination at the interface.

Research has shown that carbazole-based SAMs can be highly effective alternatives to traditional polymer-based HTLs like PEDOT:PSS. nih.govresearchgate.net

Efficient charge transfer across an interface requires a proper alignment of the energy levels of the adjacent materials. For hole injection from an anode into a carbazole-based HTL, the work function of the anode should ideally match the Highest Occupied Molecular Orbital (HOMO) of the carbazole material. A significant mismatch creates an energy barrier that impedes charge injection, increasing the device's operating voltage and reducing its efficiency. elsevierpure.com

The electronic properties of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole are primarily determined by the 2,7-dibromocarbazole core. The bromine atoms are electron-withdrawing and tend to lower the HOMO level compared to unsubstituted carbazole, which can be beneficial for stability and for matching with high work function anodes. The tridecan-7-yl group is an electronically insulating alkyl chain and has a negligible direct effect on the HOMO/LUMO levels, but its influence on film morphology can indirectly affect the measured interfacial energy levels.

The use of carbazole-based SAMs provides a powerful tool for tuning this alignment. As shown in research on related molecules, modifying the substituents on the carbazole core (e.g., with electron-donating or withdrawing groups) or changing the alkyl spacer length can systematically adjust the ionization energy of the molecule and the resulting work function of the modified electrode. nih.govmdpi.comdiva-portal.org

The table below presents representative energy level data for related carbazole compounds used in interfacial layers, illustrating the typical range and tunability.

| Compound/Layer | HOMO Level (eV) | LUMO Level (eV) | Role in Device |

| Indium Tin Oxide (ITO) | ~4.7 | - | Transparent Anode |

| PEDOT:PSS | ~5.2 | - | Hole Injection Layer |

| 2,7-Carbazole Polymer (Generic) | ~5.6 - 5.9 | ~2.5 - 2.9 | Hole Transport/Active Layer |

| Carbazole-Thiol SAM on Au | Tunable (4.5 - 5.5) | - | Work Function Modifier |

| Carbazole-Phosphonic Acid SAM | ~5.7 - 6.1 | - | Hole Transport Layer |

Note: Values are approximate and can vary based on specific molecular structure and measurement conditions. nih.govmdpi.combeilstein-journals.org

Device Architecture Design and Performance Enhancement Strategies with 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole Derivatives

Derivatives of 2,7-dibromo-9H-carbazole, including 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole, are foundational materials in the fabrication of advanced electronic devices. Their utility stems from the versatile carbazole core, which can be chemically modified to fine-tune electronic properties for specific applications. The strategic design of device architectures and the selection of appropriate derivatives are crucial for enhancing performance in organic electronics.

Research in Organic Light-Emitting Diodes (OLEDs) as Emitters or Hosts

Carbazole derivatives are extensively researched for their application in OLEDs, serving as either the light-emitting material or the host for phosphorescent emitters. nih.govresearchgate.net Their high triplet energy levels make them particularly suitable as host materials for green and red phosphorescent OLEDs.

In one study, novel host materials, H1 and H2, incorporating pyridinyl-carbazole fragments were synthesized and demonstrated high thermal stability with decomposition temperatures between 361–386 °C. nih.gov These materials formed stable amorphous films with high glass transition temperatures (127–139 °C). nih.gov A blue phosphorescent OLED using H2 as the host and doped with an iridium complex emitter achieved a power efficiency of 24.9 lm/W and an external quantum efficiency (EQE) of 10.3% at a brightness of 100 cd/m². nih.gov A green phosphorescent OLED with the same host material reached a power efficiency of 34.1 lm/W and an EQE of 9.4% at a high brightness of 1000 cd/m². nih.gov